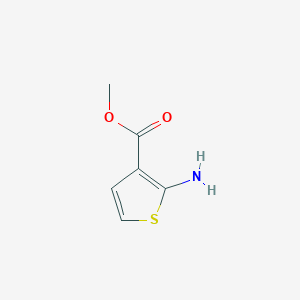

Methyl 2-aminothiophene-3-carboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523742. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 2-aminothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGJQLCAYQCPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196863 | |

| Record name | Methyl 2-amino-3-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-81-4 | |

| Record name | Methyl 2-amino-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-3-thenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4651-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-amino-3-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-3-thenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2-amino-3-thenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C26DR8VS6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-aminothiophene-3-carboxylate

CAS Number: 4651-81-4

Abstract

This technical guide provides a comprehensive overview of Methyl 2-aminothiophene-3-carboxylate (CAS 4651-81-4), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the physicochemical properties, synthesis methodologies, and key applications of this compound, with a particular focus on its role as a precursor to pharmacologically active molecules. Detailed experimental protocols for its synthesis and derivatization are provided, alongside a summary of its safety profile. Furthermore, this guide explores the biological significance of its derivatives, illustrating their mechanism of action through signaling pathway diagrams.

Introduction

This compound is an organic heterocyclic compound that has garnered significant attention as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its thiophene core, substituted with both an amino and a carboxylate group, provides a unique scaffold for the construction of complex fused heterocyclic systems.[2] This compound is particularly instrumental in the development of thienopyrimidine derivatives, a class of compounds known for their diverse pharmacological activities, including roles as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.[3][4] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties

This compound is typically a white to light yellow crystalline solid at room temperature.[1][3] It exhibits limited solubility in water but is soluble in various organic solvents such as methanol, ethanol, and dimethylformamide.[1]

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

| CAS Number | 4651-81-4 | [5][6] |

| Molecular Formula | C₆H₇NO₂S | [5] |

| Molecular Weight | 157.19 g/mol | [5] |

| Appearance | White to light yellow crystal powder | [3] |

| Melting Point | 76-81 °C | [5] |

| SMILES | COC(=O)c1ccsc1N | [5] |

| InChI | 1S/C6H7NO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,7H2,1H3 | [5] |

| EC Number | 225-084-8 |

Synthesis of this compound

The most prominent method for the synthesis of this compound and its derivatives is the Gewald reaction.[7][8] This multicomponent reaction offers a straightforward and efficient route to highly substituted 2-aminothiophenes.[8]

General Experimental Protocol: Gewald Three-Component Reaction

This protocol describes a one-pot synthesis of 2-aminothiophene derivatives.

Procedure: [9]

-

To a mixture of an appropriate ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.

-

Stir the reaction mixture at 45 °C for 3 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the resulting precipitate and wash it with ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Alternative Protocol: Modified Gewald Reaction

This modified procedure is also commonly employed for the synthesis of the title compound.[3]

Procedure: [3]

-

Combine methyl cyanoacetate and 1,4-dithiane-2,5-diol in methanol.

-

Add triethylamine to the mixture.

-

The reaction proceeds to yield this compound.

Figure 1. Workflow for the Gewald Synthesis.

Chemical Reactivity and Applications

This compound is a versatile building block due to its reactive amino and ester functional groups. It is a key starting material for the synthesis of thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[10][11]

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

A common application is the reaction with formamide to yield thieno[2,3-d]pyrimidin-4(3H)-one.[5]

Experimental Protocol: [12]

-

Reflux a solution of this compound in an excess of formamide.

-

Upon completion of the reaction, cool the mixture to allow for the precipitation of the product.

-

Isolate the product by filtration and purify by recrystallization.

Synthesis of Schiff Bases

The amino group can readily undergo condensation with aldehydes to form Schiff bases.

Experimental Protocol: [9]

-

Prepare a solution of this compound (1 mmol), salicylaldehyde (1 mmol), and 2-3 drops of concentrated H₂SO₄ in ethanol (10 mL).

-

Reflux the solution for 3-4 hours.

-

Cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the crude product by filtration, wash with water (5 mL), and recrystallize from ethanol to obtain the pure Schiff base.

References

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 4. researchgate.net [researchgate.net]

- 5. This compound 97 4651-81-4 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

physical and chemical properties of Methyl 2-aminothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminothiophene-3-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its thiophene core, functionalized with both an amine and a carboxylate group, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its significance as a precursor to potent kinase inhibitors. Particular focus is given to the role of its derivatives in modulating key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR, MAPK, and PLK1 pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Core Properties of this compound

This section summarizes the key physical and chemical identifiers and properties of this compound.

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 4651-81-4 | |

| Molecular Formula | C₆H₇NO₂S | |

| Molecular Weight | 157.19 g/mol | |

| Appearance | White to light yellow crystalline powder.[1] | [1] |

| Odor | Faint, characteristic. |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 76-81 °C | |

| Boiling Point | 259.451 °C at 760 mmHg (Predicted) | |

| Solubility | Limited solubility in water. Soluble in ethanol, methanol, and dimethylformamide (DMF). | |

| pKa (Predicted) | 0.10 ± 0.10 | [2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400-3300 | N-H | Asymmetric and symmetric stretching |

| ~2950 | C-H (methyl) | Stretching |

| ~1670 | C=O (ester) | Stretching |

| ~1600-1450 | C=C (thiophene) | Stretching |

| ~1250 | C-O (ester) | Stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 157. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 126, or the loss of the entire ester group (-COOCH₃) to yield a fragment at m/z 98.[4]

Experimental Protocols

Synthesis via Gewald Reaction

The most common and versatile method for the synthesis of this compound is the Gewald three-component reaction.[5]

Reaction Scheme:

Figure 1: Gewald Reaction for the synthesis of this compound.

Materials:

-

Ketone or aldehyde (e.g., cyclohexanone)

-

Methyl cyanoacetate

-

Elemental sulfur

-

Base catalyst (e.g., morpholine or triethylamine)

-

Solvent (e.g., methanol or ethanol)

Procedure:

-

To a stirred solution of the ketone/aldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) in the chosen solvent, add elemental sulfur (1.1 eq).

-

To this mixture, add the base catalyst (0.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (typically 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution. If not, the solvent can be partially evaporated, and the mixture cooled in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

Purification Protocols

3.2.1. Recrystallization

Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or methanol are commonly used for this compound.

Procedure:

-

Dissolve the crude product in a minimal amount of hot recrystallization solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated.

-

Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Figure 2: General workflow for the recrystallization of this compound.

3.2.2. Column Chromatography

Stationary Phase: Silica gel (200-300 mesh)

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ratio is optimized using TLC to achieve good separation (Rf value of the product is typically around 0.3-0.4).

Procedure:

-

Prepare a slurry of silica gel in the eluent and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Role in Drug Development: A Precursor to Kinase Inhibitors

This compound is a key starting material for the synthesis of thienopyrimidines, a class of compounds that has shown significant promise as inhibitors of various protein kinases.[6][7][8] Dysregulation of kinase signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in human cancers. Thienopyrimidine derivatives synthesized from this compound have been developed as potent and selective inhibitors of PI3K, particularly the PI3Kα isoform.[6][7]

Figure 3: Inhibition of the PI3K/AKT/mTOR pathway by thienopyrimidine derivatives.

By inhibiting PI3Kα, these compounds block the conversion of PIP2 to PIP3, thereby preventing the downstream activation of AKT and mTORC1. This leads to the suppression of cell growth and proliferation in cancer cells with an overactive PI3K pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis. The p38 MAPK subfamily is particularly involved in cellular responses to stress. Certain thienopyrimidine derivatives have been identified as inhibitors of p38α MAPK.[8]

Figure 4: Inhibition of the p38 MAPK pathway by thienopyrimidine derivatives.

Inhibition of p38α MAPK by these compounds can modulate inflammatory responses and induce apoptosis in cancer cells, highlighting another avenue for their therapeutic application.

Targeting the PLK1 Signaling Pathway

Polo-like kinase 1 (PLK1) is a key regulator of the cell cycle, with critical functions in mitosis. Overexpression of PLK1 is common in many cancers and is associated with poor prognosis. Thienopyrimidine-based compounds have been investigated as potent inhibitors of PLK1.[9]

Figure 5: Inhibition of the PLK1 signaling pathway by thienopyrimidine derivatives.

By inhibiting PLK1, these derivatives disrupt mitotic progression, leading to cell cycle arrest and ultimately, apoptosis in cancer cells. This mechanism of action makes PLK1 an attractive target for cancer therapy, and this compound serves as a valuable starting point for the development of such inhibitors.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical nature make it an ideal scaffold for the generation of extensive compound libraries. The demonstrated efficacy of its thienopyrimidine derivatives as potent kinase inhibitors targeting fundamental cancer-related signaling pathways underscores its importance in modern medicinal chemistry. This technical guide has provided a detailed overview of its properties, synthesis, and therapeutic potential, offering a solid foundation for further research and development in this exciting area.

References

- 1. This compound | 4651-81-4 [chemicalbook.com]

- 2. Synthesis and bioevaluation of thienopyrimidines bearing a pyrazoline unit as selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(4651-81-4) 1H NMR spectrum [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]

An In-depth Technical Guide to the Solubility of Methyl 2-aminothiophene-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-aminothiophene-3-carboxylate (CAS No: 4651-81-4), a critical building block in pharmaceutical synthesis. While quantitative solubility data is not extensively available in published literature, this document outlines its qualitative solubility in common organic solvents and provides a detailed experimental protocol for researchers to determine precise quantitative values. Furthermore, it illustrates key experimental and synthetic workflows relevant to its application in drug development.

Overview of this compound

This compound is a thiophene derivative widely utilized as a synthetic intermediate in the pharmaceutical and chemical industries.[1] It serves as a versatile precursor for the synthesis of various heterocyclic compounds, most notably thienopyrimidine derivatives, which are investigated as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.[1][2] The compound typically appears as a white to off-white or light yellow crystalline solid.[1][3] Understanding its solubility is paramount for designing efficient synthetic routes, purification strategies, and formulation development.

Solubility Profile

Published literature indicates that this compound has limited solubility in water but is more soluble in common organic solvents.[1] A qualitative summary is presented below. Researchers are encouraged to use the experimental protocol in Section 3.0 to determine quantitative values for their specific applications.

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Molar Solubility (mol/L at 25°C) |

| Methanol | Soluble[1] | Data not available | Data not available |

| Ethanol | Soluble[1] | Data not available | Data not available |

| Dimethylformamide (DMF) | Soluble[1] | Data not available | Data not available |

| Acetone | Data not available | Data not available | Data not available |

| Ethyl Acetate | Data not available | Data not available | Data not available |

| Dichloromethane (DCM) | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

| Water | Sparingly Soluble[1] | Data not available | Data not available |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of choice, based on the widely accepted shake-flask method.[4][5]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials or flasks with airtight seals

-

Orbital shaker with temperature control or temperature-controlled water bath[4]

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC with UV detector)

Workflow for Solubility Determination

The overall process involves achieving equilibrium, separating the saturated solution, and quantifying the dissolved solute.

References

Technical Guide: ¹H and ¹³C NMR Spectral Data of Methyl 2-aminothiophene-3-carboxylate

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-aminothiophene-3-carboxylate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound is of interest.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the preparation of various biologically active molecules and functional materials. Accurate and detailed spectral data are crucial for the unambiguous identification and characterization of this compound and its derivatives. This guide presents the ¹H and ¹³C NMR data in a structured format, accompanied by a detailed experimental protocol for data acquisition.

Molecular Structure and NMR Assignments

The molecular structure of this compound is depicted below, with atoms numbered for clarity in NMR signal assignments.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH₂ | 7.24 | broad singlet | - | 2H |

| H-5 | 6.81 | doublet | 5.8 | 1H |

| H-4 | 6.27 | doublet | 5.8 | 1H |

| OCH₃ | 3.69 | singlet | - | 3H |

¹³C NMR Spectral Data

The ¹³C NMR spectral data for this compound in DMSO-d₆ are provided below. Chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 165.8 |

| C-2 | 152.6 |

| C-5 | 128.8 |

| C-4 | 126.7 |

| C-3 | 99.7 |

| OCH₃ | 59.6 |

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Caption: Workflow for NMR data acquisition and processing.

5.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

5.2. Instrument Setup

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shim the magnetic field to achieve high resolution and symmetrical peak shapes.

5.3. ¹H NMR Data Acquisition

-

Pulse Program: A standard 30-degree pulse program (e.g., zg30 on Bruker instruments) is typically sufficient.

-

Number of Scans: Acquire 16 scans to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2 seconds between scans is recommended.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

5.4. ¹³C NMR Data Acquisition

-

Pulse Program: A standard proton-decoupled pulse program with a 30-degree pulse (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024) is required.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.

-

Spectral Width: A wider spectral width is necessary to cover the range of carbon chemical shifts (e.g., 0-200 ppm).

5.5. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate peak representation.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

Conclusion

This guide provides essential ¹H and ¹³C NMR spectral data and a detailed experimental protocol for this compound. The presented information is critical for the accurate identification and characterization of this important synthetic intermediate. The structured data tables and visual workflow are designed to be a practical resource for professionals in the fields of chemical synthesis and drug development.

IR and Mass spectrometry analysis of Methyl 2-aminothiophene-3-carboxylate

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of Methyl 2-aminothiophene-3-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of various biologically active molecules, including thienopyrimidine derivatives, which have applications as kinase inhibitors and antiviral agents.[1][2] Accurate structural elucidation and characterization are paramount for ensuring the purity and identity of this intermediate in drug development and other synthetic applications. This guide provides a detailed overview of two primary analytical techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS), complete with experimental protocols, data interpretation, and visual workflows.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular "fingerprint." For this compound, the IR spectrum reveals characteristic vibrations of its amine, ester, and thiophene ring structures.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption frequencies for this compound, based on data from analogous compounds.[3]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (NH₂) | 3460 - 3298 | Medium |

| C-H Stretch (Aromatic/Alkene) | Thiophene Ring | ~3100 | Weak |

| C-H Stretch (Aliphatic) | Methyl Group (-CH₃) | ~2950 | Medium |

| C=O Stretch | Ester (-COOCH₃) | 1714 - 1656 | Strong |

| C=C Stretch | Thiophene Ring | 1593 - 1438 | Medium |

| C-O Stretch | Ester (-COOCH₃) | 1290 - 1224 | Strong |

| C-S Stretch | Thiophene Ring | ~764 | Weak |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol describes a common method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer, equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal), is powered on and has undergone its standard performance checks.

-

Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal surface.

-

Lower the press arm and apply consistent pressure using the torque knob to ensure firm contact between the sample and the crystal.

-

-

Data Acquisition:

-

Initiate the sample scan using the instrument's software.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually collected over a range of 4000 to 650 cm⁻¹.[4]

-

-

Post-Acquisition:

-

Raise the press arm and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue to remove all traces of the sample.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. Electron Ionization (EI) is a common ionization method used for this type of analysis.

Data Presentation: Major Mass Fragments

The molecular weight of this compound is 157.19 g/mol .[5] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 157, along with several fragment ions resulting from predictable bond cleavages.

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 157 | [M]⁺ (Molecular Ion) | [C₆H₇NO₂S]⁺ | The intact molecule with one electron removed. |

| 142 | [M - CH₃]⁺ | [C₅H₄NO₂S]⁺ | Loss of a methyl radical from the ester group. |

| 126 | [M - OCH₃]⁺ | [C₅H₄NOS]⁺ | Loss of a methoxy radical, a common fragmentation for methyl esters. |

| 98 | [M - COOCH₃]⁺ | [C₄H₄NS]⁺ | Loss of the entire carbomethoxy group. |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | The carbomethoxy fragment itself, though less common as a positive ion. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after passing through a Gas Chromatograph (GC) for GC-MS analysis.

-

The sample is vaporized under high vacuum in the ion source.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

-

Fragmentation:

-

The high energy of the molecular ion causes it to be in an excited state, leading to fragmentation into smaller, charged ions (fragment ions) and neutral radicals.

-

-

Mass Analysis:

-

The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Visualization of Analytical Workflows and Pathways

Caption: Figure 1: General Workflow for IR and MS Analysis

Caption: Figure 2: Proposed EI-MS Fragmentation Pathway

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR spectroscopy confirms the presence of key functional groups—the primary amine, the ester carbonyl, and the thiophene ring—while mass spectrometry establishes the correct molecular weight and offers structural insights through predictable fragmentation patterns. These analytical techniques are indispensable tools for researchers, scientists, and drug development professionals to verify the identity and purity of this vital synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

- 1. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 2. Methyl 2-amino-3-thiophenecarboxylate - High purity | EN [georganics.sk]

- 3. asianpubs.org [asianpubs.org]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. メチル 2-アミノチオフェン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Aminothiophene-3-carboxylate Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the structural characteristics of methyl 2-aminothiophene-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While a definitive single-crystal X-ray structure for this compound is not publicly available in the surveyed literature, this document presents a comprehensive analysis of a closely related analogue, ethyl 2-amino-4-methylthiophene-3-carboxylate, to provide valuable insights into the expected molecular geometry and crystal packing.

Introduction to this compound

This compound is a heterocyclic compound widely utilized as a building block in organic synthesis.[1][2] Its derivatives are integral to the development of various therapeutic agents, including kinase inhibitors for cancer therapy, calcium receptor antagonists, and antiviral compounds.[1] The compound typically appears as a white to light yellow crystalline solid with a melting point in the range of 72-81 °C.[3]

Synthesis of this compound

The synthesis of this compound and its derivatives is commonly achieved through the Gewald reaction. One reported method involves the reaction of methyl cyanoacetate and 1,4-dithiane-2,5-diol in the presence of triethylamine in methanol.[1][2] An alternative microwave-assisted synthesis has also been described, reacting methyl cyanoacetate with triethylamine in N,N-dimethylformamide.[3]

Crystal Structure Analysis of an Analogue: Ethyl 2-amino-4-methylthiophene-3-carboxylate

Due to the absence of published crystallographic data for this compound, this section details the crystal structure of a close analogue, ethyl 2-amino-4-methylthiophene-3-carboxylate. The analysis of this related structure offers a reliable model for understanding the structural properties of the target compound.

The title compound, C₈H₁₁NO₂S, crystallizes in the triclinic space group P-1 with two independent molecules (A and B) in the asymmetric unit.[4][5][6]

Molecular Geometry

In both molecules within the asymmetric unit, the thiophene ring and its directly attached atoms are nearly coplanar.[5] The ester group is also largely coplanar with the thiophene ring, with dihedral angles of 1.65(10)° for molecule A and 2.1(2)° for molecule B.[5] The amino group is slightly out of the plane of the thiophene ring, with dihedral angles of 12.5(18)° and 11(2)° for molecules A and B, respectively.[5]

Crystal Packing and Intermolecular Interactions

The crystal packing is stabilized by a network of hydrogen bonds. Each molecule exhibits an intramolecular N—H⋯O hydrogen bond.[4][5][6] The two independent molecules in the asymmetric unit form dimers through intermolecular N—H⋯S interactions.[4][5] These dimers are further linked by additional N—H⋯O hydrogen bonds, forming chains that extend along the[6] direction.[4][5][6]

Crystallographic Data

The crystallographic data for ethyl 2-amino-4-methylthiophene-3-carboxylate is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₁₁NO₂S |

| Formula Weight | 185.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.664(3) |

| b (Å) | 9.876(3) |

| c (Å) | 13.018(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Not specified |

| Z | 4 (2 molecules in asymmetric unit) |

| Temperature (K) | 293 |

Data sourced from IUCrData (2021).[4]

Experimental Protocols

Synthesis and Crystallization of Ethyl 2-amino-4-methylthiophene-3-carboxylate

The synthesis of the title compound was performed according to a literature procedure.[4][5] A mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) was added to a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).[4][5] The reaction mixture was stirred at 50°C for 3 hours.[4][5] After completion, the reaction was quenched with ice-cold water and extracted with ethyl acetate.[4][5] The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by silica gel column chromatography.[4][5] Yellow crystals suitable for X-ray diffraction were obtained by slow evaporation from a saturated solution in ethyl acetate.[4][5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural determination of ethyl 2-amino-4-methylthiophene-3-carboxylate.

Caption: Experimental workflow for the synthesis and structural analysis of ethyl 2-amino-4-methylthiophene-3-carboxylate.

References

- 1. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]

- 2. Methyl 2-amino-3-thiophenecarboxylate - High purity | EN [georganics.sk]

- 3. This compound | 4651-81-4 [chemicalbook.com]

- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Stability and Storage of Methyl 2-aminothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-aminothiophene-3-carboxylate (CAS No: 4651-81-4). Due to the limited availability of specific, in-depth stability studies in publicly accessible literature, this document focuses on the compound's known properties, its likely degradation pathways based on its chemical structure, and a detailed, generic protocol for conducting forced degradation studies to establish a comprehensive stability profile.

Chemical and Physical Properties

This compound is a vital intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[1] Its physical and chemical characteristics are summarized below.

| Property | Value | Citations |

| CAS Number | 4651-81-4 | [2] |

| Molecular Formula | C₆H₇NO₂S | [3] |

| Molecular Weight | 157.19 g/mol | [2] |

| Appearance | White to light yellow or pale brown crystalline powder/solid | [1][4] |

| Melting Point | 76-81 °C | [2][3] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and dimethylformamide. |

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on safety data sheets and general chemical principles.

| Condition | Recommendation | Citations |

| Temperature | Store in a cool, dry place. A specific temperature range of 10°C to 25°C is often suggested. | [5][6] |

| Atmosphere | Keep container tightly closed and store in a well-ventilated area to prevent moisture ingress and reaction with atmospheric components. | [5][7] |

| Light | Store in a light-resistant container, as compounds with aromatic and amino groups can be sensitive to photodegradation. | |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | [5] |

Below is a logical workflow for the handling and storage of this compound.

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented, its structure suggests susceptibility to several degradation mechanisms. Understanding these potential pathways is the first step in developing a stability-indicating analytical method.

-

Hydrolysis: The methyl ester functional group is prone to hydrolysis under both acidic and basic conditions.[8][9] This reaction would cleave the ester bond, yielding 2-aminothiophene-3-carboxylic acid and methanol.

-

Oxidation: The electron-rich thiophene ring and the primary amino group are potential sites for oxidation. Exposure to oxidizing agents or atmospheric oxygen over time could lead to the formation of N-oxides, sulfoxides, or other oxidative degradation products.

-

Photodegradation: Aromatic heterocyclic compounds are often susceptible to degradation upon exposure to UV or visible light.[10] This can lead to complex reactions, including ring cleavage or polymerization.

The diagram below illustrates these potential degradation routes.

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of this compound, a forced degradation (stress testing) study is required.[11] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradants. This information is essential for developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[12][13][14]

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials and Reagents:

-

This compound (reference standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Phosphate or acetate buffers

-

Class A volumetric flasks and pipettes

Instrumentation:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector

-

Analytical balance

-

pH meter

-

Water bath, oven, and photostability chamber

Experimental Workflow:

Detailed Methodologies:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

For each stress condition, transfer a known volume of the stock solution into a separate flask.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 24 hours).

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep the solution at room temperature, monitoring for degradation at various time points (e.g., 2, 8, 24 hours).

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) for a set period.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis (Proposed HPLC Method):

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from 5% to 95% Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., determined by UV scan) and PDA to assess peak purity.

-

Injection Volume: 10 µL

-

-

Data Evaluation:

-

After exposure, neutralize the acidic and basic samples before dilution to the target concentration for HPLC analysis.

-

Calculate the percentage degradation of the parent compound.

-

Assess the peak purity of the parent peak in stressed samples to ensure no co-eluting degradants.

-

Perform a mass balance calculation to account for the parent compound and all degradation products.

-

If significant degradation is observed, techniques like LC-MS can be used to identify the structure of the degradation products.

-

Data Presentation Template

The results of the forced degradation study should be summarized in a clear format. The following table serves as a template for presenting the data.

| Stress Condition | Duration/Intensity | % Assay of Parent Compound | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |

| Control (Unstressed) | N/A | 100.0 | 0.0 | 0 | - |

| Acid Hydrolysis (0.1M HCl) | 24h @ 60°C | ||||

| Base Hydrolysis (0.1M NaOH) | 24h @ RT | ||||

| Oxidation (3% H₂O₂) | 24h @ RT | ||||

| Thermal (Dry Heat) | 48h @ 80°C | ||||

| Photolytic (ICH Q1B) | 1.2 million lux-hr |

This technical guide provides a framework for understanding and evaluating the stability of this compound. By following the outlined storage recommendations and, if necessary, executing the provided experimental protocol, researchers can ensure the quality and reliability of this important chemical intermediate in their scientific endeavors.

References

- 1. asianpubs.org [asianpubs.org]

- 2. 2-氨基噻吩-3-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound| CAS No:4651-81-4|ZaiQi Bio-Tech [chemzq.com]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. mdpi.com [mdpi.com]

- 7. Forced degradation study of thiocolchicoside: characterization of its degradation products. | Semantic Scholar [semanticscholar.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

In-Depth Technical Guide: Material Safety Data Sheet for Methyl 2-aminothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Methyl 2-aminothiophene-3-carboxylate (CAS No. 4651-81-4). The information is intended for researchers, scientists, and professionals in drug development who handle this compound. This document goes beyond a standard Material Safety Data Sheet (MSDS) by including detailed experimental protocols, potential biological activities, and visual workflows to ensure safe handling and informed use in a laboratory setting.

Chemical and Physical Properties

This compound is a thiophene-based amino ester that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals.[1] It is a white to off-white crystalline solid or powder at room temperature.[1]

| Property | Value | References |

| Chemical Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [2] |

| CAS Number | 4651-81-4 | [2] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 76-81 °C | [3] |

| Boiling Point | 259.5 ± 20.0 °C (Predicted) | [3] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and dimethylformamide. | [1] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [3] |

Hazard Identification and Safety Information

This compound is classified as an irritant.[1][4] The Globally Harmonized System (GHS) classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning[4]

Precautionary Statements: [4][5]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Detailed toxicological studies specifically for this compound are limited in publicly available literature, as it is primarily used as a synthetic intermediate.[1] However, based on its chemical structure and the known properties of related aromatic amines and thiophene derivatives, it is predicted to have mild to moderate health risks upon prolonged exposure.[1]

A study on the genotoxic and carcinogenic potentials of a structurally similar compound, methyl 3-amino-4-methylthiophene-2-carboxylate, found no mutagenic effects in the Ames test. DNA damage was observed in the Comet assay only at high concentrations of the related compound 3-amino-4-methylthiophene.[6]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the safety assessment of this compound and its derivatives.

In Vitro Skin Irritation Assay (Reconstructed Human Epidermis Model - OECD TG 439)

This protocol provides a general framework for assessing the skin irritation potential of a chemical using a reconstructed human epidermis (RhE) model.

-

Preparation of the Test Substance: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). Further dilute to the desired test concentrations.

-

Tissue Culture: Use commercially available RhE tissue models. Culture the tissues according to the manufacturer's instructions.

-

Exposure: Apply a defined amount of the test substance to the surface of the RhE tissue. Include a negative control (solvent) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

-

Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.

-

Viability Assessment (MTT Assay): After incubation, wash the tissues to remove the test substance. Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for approximately 3 hours. The viable cells will reduce the MTT to a purple formazan product.

-

Extraction and Measurement: Extract the formazan product using an appropriate solvent (e.g., isopropanol). Measure the optical density of the extract using a spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates skin irritation potential.

In Vitro Eye Irritation Assay (Bovine Corneal Opacity and Permeability - BCOP - OECD TG 437)

This ex vivo method is used to identify chemicals that can cause serious eye damage.

-

Corneal Preparation: Obtain fresh bovine corneas from a local abattoir. Mount the corneas in a specialized holder.

-

Exposure: Apply the test substance to the epithelial surface of the cornea. Use a negative control (saline) and a positive control (e.g., 10% sodium hydroxide).

-

Incubation: Incubate the treated corneas for a defined period (e.g., 10 minutes).

-

Opacity Measurement: Measure the opacity of the cornea using an opacitometer.

-

Permeability Measurement: After the opacity measurement, add sodium fluorescein to the epithelial side of the cornea. After a 90-minute incubation, measure the amount of fluorescein that has passed through the cornea into the endothelial chamber using a spectrophotometer.

-

Data Analysis: Calculate an In Vitro Irritancy Score (IVIS) based on the opacity and permeability measurements. The IVIS is used to classify the irritation potential of the substance.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.

-

Cell Culture: Plate human cancer cell lines (e.g., HeLa, HepG2) in 96-well plates and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Synthesis and Handling Workflows

The following diagrams illustrate a plausible synthesis route and a general workflow for the safe handling and disposal of this compound.

Caption: Plausible synthesis of this compound via the Gewald reaction.

Caption: General workflow for the safe handling and disposal of this compound.

Potential Biological Activity and Signaling Pathways

This compound is a precursor for the synthesis of thienopyrimidines, a class of compounds known for their diverse biological activities, including as kinase inhibitors.[7] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. Thienopyrimidine derivatives have been shown to inhibit various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase 3 (JAK3).

The diagram below illustrates a generalized signaling pathway that can be targeted by thienopyrimidine-based kinase inhibitors.

Caption: Inhibition of a representative kinase signaling pathway by thienopyrimidine derivatives.

Conclusion

This compound is a valuable synthetic intermediate with known irritant properties. While specific toxicological data for this compound is not extensively documented, its structural relationship to other biologically active aminothiophenes and thienopyrimidines suggests its potential for use in the development of novel therapeutics, particularly kinase inhibitors. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential when handling this compound. The experimental protocols and workflows provided in this guide are intended to assist researchers in the safe and effective use of this compound in their research and development activities.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 4651-81-4 [chemicalbook.com]

- 3. This compound CAS#: 4651-81-4 [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound, CAS No. 4651-81-4 - iChemical [ichemical.com]

- 6. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

The Cornerstone of Therapeutics: A Technical Guide to Key Intermediates in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of drug discovery and development, pharmaceutical intermediates represent the crucial link between basic chemical starting materials and the final Active Pharmaceutical Ingredient (API).[][2][3] These chemical compounds, formed during the synthesis of an API, are pivotal in defining the efficiency, scalability, safety, and economic viability of the entire manufacturing process.[] Understanding the synthesis and handling of these key intermediates is paramount for chemists and researchers aiming to bring novel therapeutics from the laboratory bench to the patient's bedside. This guide provides an in-depth exploration of common classes of intermediates, detailed case studies of their role in synthesizing prominent bioactive molecules, and a focus on the robust experimental protocols used to forge them.

Classification of Key Pharmaceutical Intermediates

Pharmaceutical intermediates can be classified based on their chemical structure or their functional role within a synthetic route. This classification helps in strategically planning and optimizing the path to the target molecule.

Classification by Chemical Structure

-

Heterocyclic Intermediates : These compounds contain ring structures with at least one non-carbon atom, such as nitrogen, oxygen, or sulfur.[] They are foundational to a vast array of drugs, including antihypertensives like Losartan, and form the core scaffolds of many bioactive molecules.[5]

-

Chiral Intermediates : Chirality is a critical feature of many drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral intermediates, such as specific amino acids, alcohols, or amines, are used to ensure the final API has the correct stereochemistry.[2][5]

-

Fluorinated Intermediates : The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and bioavailability.[] Consequently, fluorinated intermediates are vital in the synthesis of modern pharmaceuticals.[][5]

Classification by Functional Role

-

Starting Intermediates : Often referred to as "building blocks," these are relatively simple molecules used in the initial steps of a synthesis to construct the basic framework of the target drug.[2]

-

Key Intermediates : These are core structures, often complex, that define the main skeleton or essential functional groups of the API. Their successful synthesis is a major milestone in the overall process.[2]

-

Final Intermediates : These are the immediate precursors to the API, typically requiring only one or two final transformations. They must be of very high purity to ensure the quality of the final drug product.[2][3]

Case Studies: Synthesis of Prominent Bioactive Molecules

The strategic synthesis of key intermediates is best illustrated through the total synthesis of complex natural products with significant therapeutic value.

Paclitaxel (Taxol®)

Paclitaxel, a potent anti-cancer agent, possesses a complex diterpenoid structure with a unique [6-8-6-4] tetracyclic core.[6][7] Its total synthesis is a landmark achievement in organic chemistry.

-

Key Intermediates : The most crucial intermediates in many paclitaxel syntheses are Baccatin III and its close precursor, 10-deacetylbaccatin III (10-DAB) .[6] These compounds contain the complete tetracyclic core of the final drug.

-

Synthetic Strategy : Due to the complexity of total synthesis, a semi-synthetic approach is commercially favored.[7] This involves extracting the more abundant 10-DAB from the needles of the European yew tree (Taxus baccata).[7] This key intermediate is then converted to paclitaxel through a series of steps, including the attachment of the C-13 side chain. The first total syntheses, reported by the groups of Holton and Nicolaou, involved different strategies for constructing the challenging eight-membered B-ring.[6]

Artemisinin

Artemisinin is a sesquiterpene lactone with an essential endoperoxide bridge, which is the cornerstone of modern antimalarial therapy.[8]

-

Key Intermediates : The biosynthesis and chemical synthesis of artemisinin pivot around key intermediates such as artemisinic acid and dihydroartemisinic acid .[8][9][10]

-

Synthetic Strategy : The conversion of these intermediates to artemisinin is a critical step that involves the formation of the vital peroxide ring. A common and efficient method is a photooxygenation and acid-mediated cyclization sequence.[9][11] This process transforms dihydroartemisinic acid into artemisinin, often through a continuous-flow photochemical reactor which avoids the isolation of unstable intermediates.[9][11]

| Bioactive Molecule | Key Intermediate(s) | Therapeutic Area |

| Paclitaxel | Baccatin III, 10-deacetylbaccatin III (10-DAB) | Oncology |

| Artemisinin | Artemisinic acid, Dihydroartemisinic acid | Antimalarial |

| Ketoprofen | 3-Bromobenzophenone | Anti-inflammatory |

| Bifonazole | 4-Bromobenzophenone | Antifungal |

| Flutamide | 3-Trifluoroisobutyranilide | Oncology |

Core Synthetic Methodologies for Intermediate Synthesis

Several powerful and versatile reactions have become indispensable tools in the synthesis of pharmaceutical intermediates. The Suzuki-Miyaura coupling and the Wittig reaction are two prominent examples.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[12][13] Its reliability, mild conditions, and exceptional functional group tolerance make it a workhorse reaction in drug discovery.[12] Aromatic ketones, which are important intermediates for drugs like ketoprofen and bifonazole, can be synthesized using this method.[14]

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup : To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).[12]

-

Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition : Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.[15]

-

Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[15] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[13]

| Aryl Halide | Boronic Acid | Base | Catalyst (mol%) | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (3) | 95 |

| 1-Iodo-3-nitrobenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Pd(dppf)Cl₂ (2) | 92 |

| 2-Chloropyridine | Thiophene-2-boronic acid | K₃PO₄ | Pd/ˢSphos (5) | 88 |

| 4-Bromobenzoyl chloride | Phenylboronic acid | K₂CO₃ | Pd₂(dba)₃ (5) | 85[14] |

The Wittig Reaction

The Wittig reaction is a premier method for synthesizing alkenes by reacting a phosphorus ylide (the Wittig reagent) with an aldehyde or a ketone.[16] This reaction is highly valuable as it forms the carbon-carbon double bond at a specific, unambiguous location, which is a significant advantage over many elimination reactions.[16]

This protocol is adapted for a small-scale laboratory synthesis.

-

Ylide Generation : In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.0 mmol) in anhydrous solvent (e.g., THF or diethyl ether). Cool the suspension in an ice bath. Add a strong base (e.g., n-butyllithium, 1.0 mmol) dropwise. The formation of the colored ylide indicates a successful reaction.

-

Reaction with Carbonyl : While maintaining the cold temperature, add a solution of the aldehyde or ketone (1.0 mmol) in the same anhydrous solvent dropwise to the ylide solution.

-

Reaction Progression : Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.[17]

-

Work-up : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).[18]

-

Purification : Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product is typically purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[17][19]

Signaling Pathways of Bioactive Molecules

Understanding the mechanism of action of a bioactive molecule is as important as its synthesis. This involves elucidating the signaling pathways it modulates.

Metformin Signaling Pathway

Metformin is a first-line therapy for type 2 diabetes that primarily acts by reducing hepatic glucose production (gluconeogenesis).[20][21][22] Its mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[20][21] Metformin inhibits mitochondrial respiratory chain complex I, which increases the cellular AMP:ATP ratio, leading to the activation of AMPK.[20][21]

Tamoxifen Signaling Pathway

Tamoxifen is a selective estrogen receptor modulator (SERM) used primarily for estrogen receptor (ER)-positive breast cancer.[23] It is a competitive antagonist that binds to the ER, preventing estrogen from binding and thereby inhibiting the transcription of genes that promote cell proliferation.[24] It is metabolized in the liver to more potent metabolites, such as 4-hydroxytamoxifen (4-OHT) and endoxifen.[23][24]

Conclusion

The synthesis of bioactive molecules is a foundational pillar of modern medicine. Central to this endeavor is the strategic design and execution of synthetic routes to access key intermediates. These molecules are not merely steps in a reaction sequence; they are the architectural components upon which the final therapeutic is built. A thorough understanding of their classification, the powerful chemical reactions used to create them, and their ultimate biological targets enables researchers to innovate and accelerate the development of next-generation drugs. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the ability to efficiently construct complex and crucial intermediates will remain a critical driver of progress in the pharmaceutical sciences.

References

- 2. Pharmaceutical Intermediates Types Guide - Wolfa [wolfabio.com]

- 3. htdchem.com [htdchem.com]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. rsc.org [rsc.org]

- 10. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. people.chem.umass.edu [people.chem.umass.edu]

- 19. sciepub.com [sciepub.com]

- 20. Metformin Mechanism of Action: A Clear Practical Guide [canadianinsulin.com]

- 21. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. researchgate.net [researchgate.net]

The Aminothiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2-aminothiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a multitude of biologically active compounds and clinically approved drugs.[1] This five-membered heterocyclic core is a versatile building block, prized for its synthetic accessibility and its ability to confer a wide range of pharmacological properties.[2] Its derivatives have demonstrated significant potential across numerous therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of the aminothiophene scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Synthesis: The Gewald Reaction

The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1][5][6] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base catalyst.[5][6] The reaction's popularity stems from its operational simplicity, use of readily available starting materials, and generally mild conditions.[3][4]

Below is a generalized workflow for the synthesis of 2-aminothiophene derivatives, followed by a representative experimental protocol.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a typical Gewald synthesis using cyclohexanone and malononitrile.

Materials:

-

Cyclohexanone (1 equivalent)

-

Malononitrile (1 equivalent)

-

Elemental sulfur (1.1 equivalents)

-

Morpholine (0.2 equivalents, as base catalyst)

-

Ethanol (as solvent)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard filtration apparatus and recrystallization glassware

Procedure:

-

To a 250 mL round-bottom flask, add ethanol (50 mL), cyclohexanone (0.1 mol, 9.8 g), and malononitrile (0.1 mol, 6.6 g).

-

Stir the mixture at room temperature and add morpholine (0.02 mol, 1.74 g) as the catalyst.

-

Add elemental sulfur (0.11 mol, 3.52 g) to the stirred solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring.